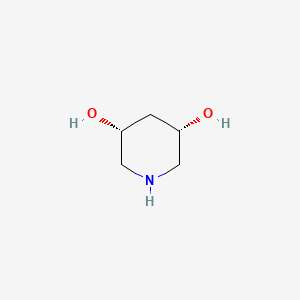

cis-Piperidine-3,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R)-piperidine-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKTGJRAPFKRX-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis Piperidine 3,5 Diol and Stereoisomeric Variants

Chemoenzymatic Approaches to Piperidine (B6355638) Diol Synthesis

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy for constructing chiral piperidine diols. nih.govacs.orgnih.gov This approach leverages enzymes for key stereoselective transformations, often within cascade reactions to improve efficiency and reduce intermediate handling. nih.gov

Enzyme-Catalyzed Stereoselective Transformations for Diol Formation

Enzymes are highly effective in catalyzing stereoselective reactions to form diols or their precursors. A notable strategy involves the synthesis of a mixture containing achiral cis-piperidine-3,5-diol and racemic trans-piperidine-3,5-diol. This mixture can be produced from N-benzylglycinate through a multi-step chemical sequence. acs.orgnih.gov

Subsequently, this mixture of diastereomers and enantiomers can be resolved using a dynamic kinetic asymmetric transformation (DYKAT). This process employs an enzyme, such as Candida antarctica lipase (B570770) B (CALB), in conjunction with a ruthenium catalyst. acs.orgnih.govrsc.orgresearchgate.net The enzyme selectively acylates one enantiomer of the trans-diol, while the ruthenium catalyst epimerizes the unreacted enantiomer, allowing for a theoretical yield of a single stereoisomer of up to 100%. This combined enzyme- and Ru-catalyzed reaction efficiently converts the rac/meso diol mixture into the cis-(3R,5S)-diacetate with high yield and excellent diastereoselectivity. acs.orgnih.gov Further chemical transformations of this diacetate can selectively yield the desired this compound. nih.gov

| Transformation | Catalyst/Enzyme | Key Feature | Product | Reference |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Candida antarctica lipase B (CALB) & Ruthenium Catalyst | Resolves a rac/meso mixture of diols | cis-(3R,5S)-diacetate | acs.orgnih.gov |

| Multicomponent Reaction | Immobilized Candida antarctica lipase B (CALB) | Synthesis of piperidine derivatives | Clinically valuable piperidines | rsc.orgresearchgate.net |

| C–H Oxidation | Engineered Proline-4-hydroxylase / Ectoine 5-hydroxylase | Introduction of hydroxyl groups | Hydroxylated piperidine intermediates | chemistryviews.org |

Chemoenzymatic Cascade Reactions for Asymmetric Piperidine Ring Construction

Chemoenzymatic cascades provide an elegant and efficient method for the asymmetric construction of the piperidine ring itself. These one-pot sequences minimize purification steps and can handle unstable intermediates. mdpi.com A prominent example is the asymmetric dearomatization of activated pyridines to produce stereochemically defined substituted piperidines. nih.gov This key transformation is achieved through a stereoselective one-pot cascade involving an amine oxidase (AmOx) and an ene imine reductase (EneIRED). nih.gov

The process begins with the chemical synthesis of an N-substituted tetrahydropyridine. The amine oxidase then oxidizes this precursor in situ to generate a dihydropyridinium intermediate. This intermediate, featuring an activated C=C bond conjugated to a C=N bond, is then stereoselectively reduced by the ene imine reductase to yield the final stereo-defined piperidine product. nih.gov This methodology has been successfully applied to the synthesis of precursors for important pharmaceuticals. nih.gov

Catalytic Hydrogenation Methodologies for Piperidine Diols

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidines, typically involving the reduction of pyridine (B92270) precursors. dtic.milresearchgate.net Achieving stereoselectivity in these reductions is crucial for producing specific isomers of piperidine diols.

Stereoselective Reduction of Precursors and Intermediates

The stereoselective reduction of substituted pyridine rings is a common strategy for accessing piperidine derivatives. The hydrogenation of pyridines often proceeds with high diastereoselectivity, preferentially forming cis-substituted products. whiterose.ac.uk This outcome is influenced by the catalyst and reaction conditions. For instance, the hydrogenation of substituted pyridines over platinum oxide (PtO₂) can yield cis-piperidines with good to excellent diastereomeric ratios. whiterose.ac.uk

The choice of reducing agent and catalyst system is critical. While traditional methods often require harsh conditions like high temperatures and pressures with catalysts such as nickel, modern approaches have developed more benign alternatives. dtic.milnih.gov Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, have been shown to diastereoselectively reduce substituted pyridines. nih.gov Samarium diiodide in the presence of water has also been used for the rapid reduction of pyridine to piperidine at room temperature. semanticscholar.org

| Precursor | Catalyst/Reagent | Conditions | Key Outcome | Reference |

| Substituted Pyridines | PtO₂, H₂ | Mild and practical conditions | Preferential formation of cis-piperidines | whiterose.ac.uk |

| Substituted Pyridines | Borenium ions, Hydrosilanes | Mild conditions | Diastereoselective reduction | nih.gov |

| Pyridine | SmI₂, H₂O | Room Temperature | Rapid reduction to piperidine | semanticscholar.org |

| N-benzylated compound | Pd/C, H₂, dil. HCl | 60 psi, 20-40 °C | One-pot synthesis of cis-piperidine diol intermediate | google.com |

Transition Metal Catalysis in Piperidine Ring Formation

Transition metal catalysis is instrumental not only in the reduction of pyridines but also in the formation of the piperidine ring from acyclic precursors. mdpi.com Metals such as ruthenium, rhodium, palladium, iridium, and cobalt are effective for catalytic hydrogenation. nih.gov

A modern approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method uses aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. A subsequent reduction step then furnishes the enantioenriched 3-substituted piperidine. acs.org This three-step sequence—partial pyridine reduction, Rh-catalyzed asymmetric carbometalation, and final reduction—provides access to a wide variety of chiral piperidines. acs.org Transition-metal-free conditions have also been developed for the synthesis of related piperidine-2,6-diones from methyl acetates and acrylamides, showcasing the breadth of available synthetic tools. researchgate.net

Asymmetric Synthetic Routes to this compound and Derivatives

The synthesis of enantiomerically pure piperidines is a significant challenge, and numerous asymmetric strategies have been developed to meet this need. researchgate.netnih.govcapes.gov.br These routes often rely on chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemistry of the final product. rsc.orgnih.gov

A highly effective and divergent synthesis of 3,5-dioxygenated piperidines, including stereoisomers of piperidine-3,5-diol (B3367485), has been developed by Olofsson, Bäckvall, and coworkers. acs.orgnih.gov The strategy begins with a chemoenzymatic method to obtain a mixture of the achiral cis-diol and the racemic trans-diol. nih.gov The key step is the subsequent dynamic kinetic asymmetric transformation (DYKAT), which uses the enzyme CALB for stereoselective acylation and a ruthenium complex for in-situ racemization of the slower-reacting enantiomer. acs.orgnih.gov

This powerful combination allows the entire mixture of diols to be converted into a single, highly enantioenriched product, the cis-(3R,5S)-diacetate. nih.gov This intermediate serves as a versatile branching point for the synthesis of various stereoisomers. For example, selective chemical transformations can convert the cis-(3R,5S)-diacetate into:

The corresponding cis-piperidine diol. acs.org

The cis-(3R,5S)-hydroxy acetate. nih.gov

The trans-(3R,5R)-hydroxy acetate, if the DYKAT process is stopped at the monoacetate stage. nih.gov

This divergent approach provides access to multiple stereochemically pure 3,5-disubstituted piperidines from a common precursor, highlighting the power of combining enzymatic and transition-metal catalysis for complex asymmetric synthesis. acs.orgnih.gov

Chiral Pool-Derived Strategies

The use of readily available enantiopure starting materials, known as the chiral pool, offers a powerful and efficient approach to the synthesis of complex chiral molecules like this compound. Natural sources such as amino acids and carbohydrates provide a rich source of stereochemically defined building blocks.

Dynamic Kinetic Asymmetric Transformations (DYKAT)

Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy for the deracemization of stereoisomeric mixtures, enabling the conversion of a mixture of diastereomers or enantiomers into a single, highly enriched stereoisomer. This approach is particularly well-suited for the synthesis of stereochemically defined piperidine diols.

A divergent synthesis of 3,5-dioxygenated piperidines has been developed, which initially produces a mixture of the achiral cis- and racemic trans-3,5-piperidine diol. acs.orgnih.gov This mixture is obtained from N-benzylglycinate in a five-step chemoenzymatic sequence. acs.orgnih.gov The subsequent DYKAT step is the cornerstone of this methodology. In a reaction catalyzed by a combination of an enzyme (such as Pseudomonas cepacia lipase II) and a ruthenium complex, the entire mixture of diols is efficiently converted into the cis-(3R,5S)-diacetate with excellent diastereoselectivity and in high yield. acs.orgnih.gov

The ruthenium catalyst facilitates the epimerization of the hydroxyl groups, allowing for the continuous interconversion of the stereoisomers in the mixture. Simultaneously, the enzyme selectively acetylates the (R)-configured alcohol, driving the equilibrium towards the desired diacetylated product. acs.org This dynamic process allows for a theoretical yield of 100% for the desired stereoisomer from the mixture. Further transformations of the resulting cis-diacetate, such as hydrolysis, selectively provide the enantiopure cis-piperidine diol or the cis-(3R,5S)-hydroxy acetate. acs.orgnih.gov

| Starting Material | Catalyst System | Product | Diastereoselectivity | Yield |

| Mixture of cis- and rac-trans-N-benzyl-piperidine-3,5-diol | Pseudomonas cepacia lipase II & Ru-complex | cis-(3R,5S)-N-benzyl-3,5-diacetoxypiperidine | >99% | High |

Organocatalytic and Metal-Catalyzed Enantioselective Cyclizations

The direct construction of the piperidine ring through enantioselective cyclization reactions, catalyzed by either small organic molecules (organocatalysis) or transition metal complexes, represents a highly atom-economical and versatile approach.

Organocatalytic strategies often involve cascade reactions, where a series of bond-forming events occur in a single pot. For instance, the condensation of malonamides and cinnamaldehydes, catalyzed by a chiral prolinol derivative, can furnish highly functionalized piperidines with excellent enantioselectivity. thieme-connect.de This domino Michael addition/aminalization process allows for the creation of multiple stereocenters in a controlled manner. While this specific example does not directly yield a 3,5-diol, the functional handles incorporated into the piperidine product offer opportunities for subsequent conversion to the desired diol.

Metal-catalyzed cyclizations provide another powerful avenue. Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has been shown to produce cis-2,3-disubstituted piperidines with excellent enantioselectivity. nih.gov This method relies on a regioselective borocupration, and while it generates a 2,3-disubstituted pattern, the underlying principles of stereocontrol through chiral metal catalysis are applicable to the synthesis of other substitution patterns, including the 3,5-diol. The choice of chiral ligand is crucial for achieving high levels of stereocontrol in these transformations.

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular reactions that form the piperidine ring from an acyclic precursor are among the most common and effective strategies for the synthesis of this heterocyclic system. These methods benefit from favorable entropic factors and can often be designed to proceed with a high degree of stereocontrol.

Reductive Amination and Mannich-Type Cyclizations

Intramolecular reductive amination is a robust and widely used method for the construction of nitrogen-containing heterocycles. researchgate.net This reaction involves the cyclization of a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a dicarbonyl compound). The use of sugar-derived dicarbonyl substrates is particularly advantageous as it ensures the desired absolute configurations of the hydroxyl groups in the final polyhydroxylated piperidine product. chim.it The choice of reducing agent, such as sodium cyanoborohydride (NaBH3CN), is critical for the success of the reaction. chim.it This strategy has been successfully applied to the synthesis of a variety of polyhydroxypiperidines, demonstrating its versatility. chim.it

| Precursor | Amine Source | Reducing Agent | Product |

| 1,5-Dicarbonyl sugar derivative | Ammonium formate | NaBH3CN | Polyhydroxypiperidine |

Mannich-type cyclizations involve the reaction of an enolizable component, an amine, and a non-enolizable aldehyde or ketone. Intramolecular variants of this reaction are powerful tools for the stereocontrolled synthesis of piperidines. While specific examples leading directly to this compound are not prevalent in the literature, the fundamental principles of the Mannich reaction allow for the construction of the piperidine core with the potential for introducing the desired oxygen functionalities.

Radical-Mediated Piperidine Annulations

Radical cyclizations offer a complementary approach to the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the cyclic structure. nih.gov

For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes to produce piperidines in good yields. nih.gov Another approach involves the 1,6-hydrogen atom transfer in N-radical species, which can be achieved through copper catalysis, leading to the formation of the piperidine ring. nih.gov While these methods provide access to the core piperidine scaffold, the introduction of the 3,5-diol functionality would require either the use of appropriately functionalized starting materials or post-cyclization modifications. The stereochemical outcome of radical cyclizations can often be controlled by the conformation of the acyclic precursor.

Ring-Closing Metathesis Strategies for Piperidine Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic systems, including piperidines. nih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethene.

The synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines, is readily achieved through RCM of acyclic diene precursors. nih.gov The stereochemistry of the substituents on the final piperidine ring can be controlled by the stereochemistry of the acyclic precursor. While direct RCM approaches to this compound are not extensively documented, the versatility of this methodology allows for the synthesis of piperidine scaffolds with functional handles that can be subsequently converted to the desired diol. For example, the synthesis of chiral tetrahydropyridines can be achieved through a sequence of asymmetric allylic alkylation followed by RCM. nih.gov

| Acyclic Precursor | Catalyst | Product |

| N-protected diene | Grubbs' or Hoveyda-Grubbs' catalyst | Tetrahydropyridine |

Regio- and Stereocontrol in Piperidine-3,5-diol Synthesis

The synthesis of piperidine-3,5-diols with defined stereochemistry presents a significant challenge due to the presence of multiple stereocenters and the need for precise control over both the relative (diastereocontrol) and absolute (enantiocontrol) configuration. The strategic placement of hydroxyl groups at the C3 and C5 positions is crucial for the biological activity of many piperidine-containing compounds. google.com Effective synthetic methodologies must therefore address the regiochemical challenge of functionalizing these specific positions while simultaneously establishing the desired stereochemical arrangement, be it cis or trans.

Achieving high levels of stereocontrol in the synthesis of piperidine-3,5-diol and its variants relies on the integration of specific control elements within the reaction design. These strategies can be broadly categorized into substrate-based control, auxiliary-based control, and catalyst-based control.

A prominent approach involves chemoenzymatic methods , which leverage the high selectivity of enzymes to resolve stereoisomeric mixtures. In a divergent asymmetric synthesis of 3,5-dioxygenated piperidines, a mixture of achiral cis- and racemic trans-piperidine-3,5-diol was subjected to a dynamic kinetic resolution (DYKAT). nih.govacs.org This process, utilizing an enzyme and a ruthenium catalyst, efficiently transformed the diol mixture into the cis-(3R,5S)-diacetate with excellent diastereoselectivity. nih.govacs.org The enzyme selectively acetylates one enantiomer of the trans-diol, while the ruthenium catalyst epimerizes the remaining enantiomer, allowing for a theoretical yield of 100% for the desired stereoisomer.

Chiral auxiliaries represent another powerful tool for establishing stereochemistry. For instance, the enantioselective synthesis of both cis- and trans-3,5-disubstituted piperidines has been accomplished through the diastereoselective alkylation of chiral nonracemic lactams derived from (R)-phenylglycinol. nih.gov The chiral auxiliary directs the approach of the electrophile, leading to the formation of a specific diastereomer, which can then be cleaved to yield the enantiopure piperidine derivative.

Asymmetric catalysis offers a direct route to enantiomerically enriched piperidines. While not applied directly to the diol, related strategies highlight the potential of this approach. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of 3-substituted tetrahydropyridines from pyridine precursors and boronic acids. nih.gov This method provides products with high enantioselectivity and functional group tolerance. nih.gov Subsequent reduction would furnish the chiral 3-substituted piperidine scaffold. Such catalytic methods are instrumental in setting a key stereocenter that can direct subsequent functionalization at the C5 position.

The table below summarizes key control elements used in the stereoselective synthesis of substituted piperidines.

| Control Element | Methodology | Example Application | Outcome |

| Enzyme Catalysis | Dynamic Kinetic Resolution (DYKAT) | Transformation of a rac/meso diol mixture using an enzyme and Ru catalyst. nih.govacs.org | High yield and excellent diastereoselectivity for cis-(3R,5S)-diacetate. nih.govacs.org |

| Chiral Auxiliary | Diastereoselective Alkylation | Alkylation of a chiral lactam derived from (R)-phenylglycinol. nih.gov | Access to enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov |

| Asymmetric Catalysis | Rh-catalyzed Reductive Heck Reaction | Reaction of pyridine-1(2H)-carboxylate with arylboronic acids. nih.gov | Enantioenriched 3-substituted tetrahydropyridines, precursors to chiral piperidines. nih.gov |

The selective formation of the cis-diastereomer of piperidine-3,5-diol is a common objective, and several strategies have been developed to achieve this. One of the most prevalent and effective methods is the catalytic hydrogenation of substituted pyridine precursors . The hydrogenation of disubstituted pyridines, often using catalysts like platinum oxide or palladium on carbon, typically proceeds via delivery of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. This syn-addition of hydrogen atoms preferentially leads to the formation of the cis-substituted piperidine. whiterose.ac.uk This strategy is valued for its simplicity and high diastereoselectivity. whiterose.ac.uk

A more sophisticated approach for achieving the cis configuration is the aforementioned Dynamic Kinetic Resolution (DYKAT) . A chemoenzymatic process was used to convert a mixture of achiral cis- and racemic trans-3,5-piperidine diol into the cis-(3R,5S)-diacetate. nih.govacs.org This method is particularly powerful as it enriches the desired cis isomer from a mixture of stereoisomers, rather than simply controlling the outcome of a single stereocenter-forming reaction. nih.gov

Another strategy involves a three-component Mannich reaction followed by stereospecific hydrogenation . This biosynthetic-inspired approach can build polyfunctional piperidines. The resulting 2,3-dihydro-4-pyridinone intermediate, when hydrogenated with palladium on carbon under neutral conditions, stereospecifically yields the cis-3-hydroxy-2,6-disubstituted piperidine. scispace.com

The following table outlines various strategies that have proven effective for the selective synthesis of cis-disubstituted piperidines.

| Synthetic Strategy | Key Reaction | Substrate | Outcome |

| Catalytic Hydrogenation | Heterogeneous hydrogenation | Disubstituted pyridines | Delivers cis-piperidines with high diastereoselectivity. whiterose.ac.uk |

| Chemoenzymatic DYKAT | Enzyme- and Ru-catalyzed acylation | Mixture of cis- and trans-3,5-piperidine diol | Selectively produces the cis-(3R,5S)-diacetate in high yield. nih.govacs.org |

| Mannich Reaction/Hydrogenation | Stereospecific hydrogenation | 2,3-Dihydro-4-pyridinone | Forms cis-3-hydroxy-2,6-disubstituted piperidines. scispace.com |

Structural Elucidation and Conformational Analysis of Cis Piperidine 3,5 Diol and Analogues

Spectroscopic Methodologies for Structural Characterization

The precise three-dimensional structure of a molecule is fundamental to understanding its chemical properties and biological activity. For cis-piperidine-3,5-diol, a combination of spectroscopic techniques is employed to confirm its elemental composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts of the protons on the piperidine (B6355638) ring are indicative of their axial or equatorial position and their proximity to the electronegative hydroxyl and nitrogen atoms. The coupling constants (J-values) between adjacent protons are particularly revealing for stereochemistry. A large coupling constant between two vicinal protons typically suggests a diaxial relationship, while smaller values indicate axial-equatorial or diequatorial arrangements. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivity, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with their attached carbon atoms. nih.gov

¹³C NMR provides information on the number of unique carbon atoms and their hybridization. The carbons bonded to the hydroxyl groups (C-3 and C-5) are expected to resonate at a downfield chemical shift compared to the other ring carbons due to the deshielding effect of the oxygen atoms. chemicalbook.com The symmetry of the cis isomer influences the number of distinct signals observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous piperidine structures. Actual values may vary depending on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C6 | Axial: ~2.5-2.7, Equatorial: ~3.0-3.2 | ~54 |

| C3/C5 | ~3.8-4.1 | ~68 |

| C4 | Axial: ~1.4-1.6, Equatorial: ~1.8-2.0 | ~43 |

| N-H | Variable, ~1.5-3.0 | - |

| O-H | Variable, ~2.0-4.5 | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.net For this compound, these methods are crucial for identifying the characteristic vibrations of the O-H and N-H bonds.

A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is a clear indicator of the hydroxyl (O-H) stretching vibration, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine appears in a similar region, usually around 3300-3500 cm⁻¹. C-H stretching vibrations for the CH₂ groups of the ring are observed in the 2800-3000 cm⁻¹ region. C-N and C-O stretching vibrations provide further structural confirmation and appear in the fingerprint region (1000-1300 cm⁻¹). spectrabase.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200 - 3600 (Broad) |

| N-H | Stretching | 3300 - 3500 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1050 - 1150 |

| C-N | Stretching | 1020 - 1250 |

Chiroptical spectroscopy, such as Circular Dichroism (CD), would be applicable if the molecule were chiral. However, this compound is an achiral, meso compound due to an internal plane of symmetry. Therefore, it would not exhibit a CD spectrum.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, unequivocally establishing the relative stereochemistry of substituents. For this compound, a single-crystal X-ray analysis would confirm the cis relationship between the two hydroxyl groups at positions 3 and 5. researchgate.net

Furthermore, the analysis would reveal the preferred conformation of the piperidine ring in the crystal lattice, showing whether the hydroxyl groups adopt diaxial or diequatorial positions. researchgate.netmdpi.com It also elucidates intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the packing of molecules in the solid state. While a specific crystal structure for the parent this compound is not widely reported, the methodology has been extensively applied to substituted piperidine derivatives to confirm their stereochemical and conformational assignments. researchgate.net

Conformational Equilibrium and Ring Dynamics

The piperidine ring is not planar and, like cyclohexane, adopts non-planar conformations to minimize angular and torsional strain. The dynamic equilibrium between these conformations is a key aspect of its chemical behavior.

In a substituted piperidine like this compound, the substituents (hydroxyl groups) can occupy either axial or equatorial positions on the chair framework. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms.

For a cis-1,3-disubstituted system, the two possible chair conformations are one where both hydroxyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

Diequatorial Conformer : This conformation typically minimizes steric hindrance, as the hydroxyl groups are positioned away from the other ring atoms.

Diaxial Conformer : This conformation introduces 1,3-diaxial steric interactions. However, in the case of this compound, the diaxial arrangement allows for the possibility of forming an intramolecular hydrogen bond between the two hydroxyl groups. youtube.com

The final conformational equilibrium is a delicate balance between minimizing steric repulsion (favoring the diequatorial form) and gaining stability from intramolecular hydrogen bonding (favoring the diaxial form). The polarity of the solvent can also influence this equilibrium. In non-polar solvents, intramolecular hydrogen bonding is more significant, potentially favoring the diaxial conformer. In polar, protic solvents, the solvent molecules can hydrogen bond with the hydroxyl groups, diminishing the energetic advantage of the intramolecular bond and favoring the sterically less hindered diequatorial conformer. nih.govresearchgate.net

The energy barrier to ring inversion in piperidines is generally in the range of 4-6 kcal/mol, which is lower than that of cyclohexane (around 10-11 kcal/mol), allowing for rapid interconversion between conformers at room temperature. nih.gov

Table 3: Factors Influencing Conformational Preference in this compound

| Factor | Favors Diequatorial Conformer | Favors Diaxial Conformer |

| Steric Hindrance | Yes (avoids 1,3-diaxial interactions) | No |

| Intramolecular H-Bonding | No | Yes (potential stabilization) |

| Solvent Polarity | High (solvation stabilizes equatorial groups) | Low (promotes intramolecular interactions) |

Intramolecular Interactions and Hydrogen Bonding Networks

The spatial arrangement of the hydroxyl groups in this compound is a critical determinant of its conformational preferences, largely governed by the formation of intramolecular hydrogen bonds. In a piperidine ring, which preferentially adopts a chair conformation, a cis-1,3-disubstituted pattern can result in either a diequatorial (ee) or a diaxial (aa) orientation of the substituents.

While the diequatorial conformer is generally favored due to reduced steric hindrance, the diaxial arrangement can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This interaction creates a pseudo-six-membered ring, which can significantly influence the conformational equilibrium. The nitrogen atom in the ring can also act as a hydrogen bond acceptor, potentially interacting with one of the hydroxyl groups. These non-covalent interactions are crucial for stabilizing specific three-dimensional structures.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. Theoretical investigations offer deep insights into conformational dynamics, electronic structure, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. For this compound, DFT calculations are employed to optimize the molecular geometry of various possible conformers (e.g., diequatorial chair, diaxial chair, twist-boat) and determine their relative stabilities. These calculations can precisely predict bond lengths, bond angles, and dihedral angles.

DFT studies on substituted piperidine derivatives have shown that this method provides reliable theoretical descriptions of molecular structures nih.gov. The calculations would typically reveal that the diequatorial chair conformer is the global minimum on the potential energy surface due to lower steric strain. However, the energy difference to a diaxial conformer, potentially stabilized by an O-H···O intramolecular hydrogen bond, would also be quantified.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can be used to study intramolecular interactions, such as hydrogen bonding, by quantifying the stabilization energy associated with the interaction between a filled donor orbital (e.g., the lone pair of an oxygen atom) and an empty acceptor orbital (e.g., the σ* anti-bonding orbital of a hydroxyl group).

Table 1: Representative DFT-Calculated Geometric Parameters for the Diequatorial Conformer of this compound (Note: This table is illustrative, based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not broadly published.)

| Parameter | Value (B3LYP/6-31G*) |

|---|---|

| C-C Bond Length (Å) | 1.53 - 1.54 |

| C-N Bond Length (Å) | 1.47 |

| C-O Bond Length (Å) | 1.43 |

| O-H Bond Length (Å) | 0.97 |

| C-N-C Bond Angle (°) | 111.5 |

| C-C-O Bond Angle (°) | 109.8 |

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the conformational dynamics of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule behaves in a simulated environment, such as in a solvent like water nih.gov.

For a flexible molecule like a substituted piperidine, MD simulations can reveal the transitions between different chair and boat conformations, the lifetime of intramolecular hydrogen bonds, and the patterns of intermolecular hydrogen bonding with solvent molecules. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability, and radial distribution functions to characterize solvation shells. Such simulations are crucial for understanding how the molecule might behave in a biological system nih.gov.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized on the lone pair electrons of the nitrogen and/or oxygen atoms. The LUMO would likely be a σ* anti-bonding orbital associated with the C-N, C-O, or O-H bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors for this compound Derived from FMO Analysis (Note: This is a representative table based on FMO theory principles.)

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical stability/reactivity |

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | (I + A) / 2 | Overall electron-attracting power |

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those that form substituted piperidines. Theoretical studies can map the entire reaction coordinate, identifying transition states and intermediates to explain why a particular stereoisomer, such as the cis product, is formed preferentially.

For the synthesis of this compound, a computational study would involve calculating the energies of the transition states leading to both the cis and trans diastereomers. By comparing these activation energies, a rationale for the observed stereoselectivity can be established. For instance, in a reduction of a corresponding piperidinone or hydrogenation of a pyridine (B92270) precursor, the approach of the reagent to the substrate is modeled. The transition state leading to the cis product might be lower in energy due to favorable steric interactions or stabilizing electronic effects, thus explaining its formation as the major product. Such studies are vital for optimizing synthetic routes and designing new stereoselective reactions nih.govresearchgate.net.

Chemical Derivatization and Functionalization of Cis Piperidine 3,5 Diol

Hydroxyl Group Modifications

The two hydroxyl groups in cis-piperidine-3,5-diol are key sites for chemical modification, enabling the introduction of various functional groups and the modulation of the molecule's physicochemical properties.

Protecting the hydroxyl groups of this compound is a crucial step in many synthetic routes to prevent unwanted side reactions. Acetylation is a common strategy to mask these reactive groups. In a divergent synthesis of 3,5-dioxygenated piperidines, a mixture of achiral cis- and racemic trans-3,5-piperidine diol was transformed into the cis-(3R,5S)-diacetate with high diastereoselectivity and yield through an enzyme- and Ru-catalyzed reaction nih.gov. This transformation highlights the utility of acetylation in achieving stereoselective synthesis.

Beyond acetylation, a variety of other protecting groups can be employed for the hydroxyl moieties, depending on the desired stability and deprotection conditions. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules derived from this compound.

| Protecting Group | Reagent Example | Deprotection Condition Example | Reference |

| Acetyl (Ac) | Acetic anhydride, pyridine (B92270) | Basic hydrolysis (e.g., K2CO3, MeOH) | nih.gov |

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | Fluoride source (e.g., TBAF) | General knowledge |

| Benzyl (Bn) | Benzyl bromide, NaH | Hydrogenolysis (e.g., H2, Pd/C) | General knowledge |

Selective oxidation of one or both hydroxyl groups of this compound can lead to the formation of valuable keto-alcohol or diketone intermediates. While specific examples for the direct oxidation of this compound are not extensively documented, general methods for the oxidation of secondary alcohols can be applied. For instance, Swern oxidation or the use of Dess-Martin periodinane are common methods for the mild oxidation of alcohols to ketones. The selectivity between the two hydroxyl groups would likely be influenced by steric and electronic factors, especially if the nitrogen atom is protected with a bulky group.

Conversely, the reduction of derivatives of this compound where the hydroxyl groups have been converted to other functionalities can be a key step in synthetic pathways. For example, if one of the hydroxyl groups is oxidized to a ketone, its stereoselective reduction can provide access to the trans-diol isomer. Biocatalytic reductions, as demonstrated in the preparation of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using an aldo-keto reductase, can offer high enantioselectivity nih.gov.

| Reaction Type | Reagent Example | Product Type | Potential Application |

| Selective Oxidation | Dess-Martin Periodinane | Keto-alcohol or Diketone | Intermediate for further functionalization |

| Stereoselective Reduction | Aldo-keto reductase | Chiral alcohol | Synthesis of enantiopure compounds |

Nitrogen Atom Functionalization

The secondary amine in the piperidine (B6355638) ring is a nucleophilic center that readily undergoes a variety of functionalization reactions, allowing for the introduction of diverse substituents.

N-alkylation of the piperidine nitrogen is a common strategy to introduce alkyl groups. This can be achieved through reductive amination or by reaction with alkyl halides. For instance, N-benzylation is a common step in the synthesis of piperidine derivatives, often followed by deprotection via hydrogenolysis beilstein-journals.orggoogle.com.

N-acylation involves the reaction of the piperidine nitrogen with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to install protecting groups, such as the Boc (tert-butoxycarbonyl) group, which can be introduced using di-tert-butyl dicarbonate ((Boc)2O) google.com. The N-acyl group can significantly influence the reactivity and conformation of the piperidine ring.

| Reaction | Reagent Example | Product |

| N-Alkylation | Benzyl bromide | N-Benzyl-cis-piperidine-3,5-diol |

| N-Acylation | Di-tert-butyl dicarbonate | N-Boc-cis-piperidine-3,5-diol |

The piperidine nitrogen can be quaternized by reaction with an excess of an alkyl halide to form a quaternary ammonium salt. These salts have applications as phase-transfer catalysts and in the preparation of ionic liquids researchgate.net. The synthesis of quaternary ammonium salts from piperidine and alkenyl halides has been reported, demonstrating the feasibility of this transformation researchgate.net.

Further derivatization of the amine can lead to a wide range of functional groups. For example, the synthesis of piperidine-based sulfonamides is a common strategy in medicinal chemistry to generate compounds with potential biological activity.

Carbon Skeleton Transformations and Elaborations

Modifications to the carbon skeleton of this compound can lead to the synthesis of novel and complex heterocyclic structures. Such transformations often involve the strategic use of the existing hydroxyl and amine functionalities to direct reactions.

Furthermore, ring-opening and ring-expansion reactions of piperidine derivatives can provide access to other heterocyclic systems. For example, oxidative cleavage of the C-C bond between the hydroxyl-bearing carbons in a protected this compound derivative could potentially lead to a linear dialdehyde, which could then be used in subsequent cyclization reactions to form different ring systems mtak.hunih.gov.

| Transformation Type | General Approach | Potential Product |

| C-C Bond Formation | Addition of organometallic reagents to iminium ions | Substituted piperidines |

| Ring Opening | Oxidative cleavage of the C3-C4 bond | Acyclic dialdehydes |

| Ring Expansion | Not well-documented for this specific scaffold | Larger heterocycles |

Epoxidation and Subsequent Regioselective Ring-Opening Reactions

The transformation of the diol functionality in this compound into an epoxide provides a highly reactive intermediate amenable to a variety of nucleophilic ring-opening reactions. This two-step sequence allows for the introduction of a wide range of functional groups with a high degree of stereocontrol. The regioselectivity of the epoxide ring-opening is a critical aspect, often influenced by the nature of the nucleophile, the choice of catalyst, and the protecting groups on the piperidine nitrogen.

While direct epoxidation of unprotected this compound can be challenging due to the presence of the secondary amine, N-protection with suitable groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) facilitates the selective transformation of the hydroxyl groups. The resulting N-protected diol can be converted to an epoxide through a variety of methods, including the Mitsunobu reaction or by conversion of one hydroxyl group to a good leaving group followed by intramolecular cyclization.

The subsequent ring-opening of the epoxide by various nucleophiles proceeds, in many cases, via an SN2 mechanism, leading to inversion of stereochemistry at the point of attack. The regioselectivity of this attack is governed by both steric and electronic factors. In general, under basic or neutral conditions, nucleophiles tend to attack the less sterically hindered carbon of the epoxide. Conversely, under acidic conditions, the reaction may proceed through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.

Table 1: Regioselective Ring-Opening of this compound Derived Epoxides

| Nucleophile | Reaction Conditions | Major Regioisomer | Product Functional Group |

| Azide (N₃⁻) | NaN₃, NH₄Cl, MeOH/H₂O | Attack at C-5 | Azido alcohol |

| Thiolate (RS⁻) | NaSR, THF | Attack at C-5 | Thioether alcohol |

| Cyanide (CN⁻) | KCN, 18-crown-6, MeCN | Attack at C-5 | Cyano alcohol |

| Organocuprates (R₂CuLi) | R₂CuLi, Et₂O, -78 °C | Attack at C-5 | Alkylated alcohol |

| Amines (RNH₂) | RNH₂, Lewis Acid (e.g., Ti(OiPr)₄) | Attack at C-3 | Amino alcohol |

Note: The regioselectivity described is based on general principles of epoxide ring-opening and may vary depending on the specific substrate and reaction conditions.

Detailed research on the regioselective ring-opening of epoxides derived from piperidine scaffolds has demonstrated the utility of this strategy. For instance, in related systems, the presence of a directing group on the nitrogen atom can significantly influence the site of nucleophilic attack.

Introduction of Diverse Substituents via Cross-Coupling or Substitution Reactions

The functionalization of the this compound core can also be achieved through the introduction of substituents at various positions using cross-coupling and substitution reactions. These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

For cross-coupling reactions, the hydroxyl groups of this compound typically need to be converted into more reactive functionalities, such as halides or triflates. Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination, are widely employed for this purpose. These reactions allow for the introduction of aryl, heteroaryl, vinyl, and alkyl groups, as well as substituted amines.

Table 2: Functionalization of this compound Derivatives via Cross-Coupling Reactions

| Reaction Type | Reactant 1 (Piperidine Derivative) | Reactant 2 | Catalyst/Ligand | Product Substituent |

| Suzuki Coupling | 3,5-Ditosyl-N-Boc-piperidine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl |

| Stille Coupling | 3-Iodo-5-hydroxy-N-Boc-piperidine | Organostannane | PdCl₂(PPh₃)₂ | Alkyl, Vinyl, Aryl |

| Buchwald-Hartwig Amination | 3-Bromo-5-hydroxy-N-Boc-piperidine | Primary/Secondary Amine | Pd₂(dba)₃, BINAP | Amino |

| Sonogashira Coupling | 3-Iodo-5-hydroxy-N-Boc-piperidine | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | Alkynyl |

Note: The examples provided are illustrative of the types of transformations possible and are based on established cross-coupling methodologies applied to similar piperidine systems.

Nucleophilic substitution reactions provide another avenue for the derivatization of this compound. Activation of the hydroxyl groups, for example, by conversion to tosylates or mesylates, renders them susceptible to displacement by a wide range of nucleophiles. This approach allows for the introduction of functionalities such as azides, cyanides, thiols, and various amines. The stereochemical outcome of these reactions is typically inversion of configuration at the reaction center.

The strategic application of these derivatization techniques allows for the systematic exploration of the structure-activity relationships of this compound analogs, ultimately leading to the discovery of novel therapeutic agents.

Applications in Advanced Organic Synthesis and Chemical Biology

cis-Piperidine-3,5-diol as a Chiral Building Block

The utility of this compound as a chiral synthon stems from its inherent stereochemistry and the differential reactivity of its functional groups. Efficient chemoenzymatic methods have been developed to produce this key intermediate. For instance, a divergent synthesis can yield a mixture of achiral cis- and racemic trans-3,5-piperidine diol from N-benzylglycinate in five steps. nih.govresearchgate.net Subsequent dynamic kinetic asymmetric transformation (DYKAT) using an enzyme and a Ruthenium catalyst can efficiently convert this mixture into the desired cis-(3R,5S)-diacetate with high diastereoselectivity and yield. nih.govresearchgate.net This enantiomerically pure diacetate can then be selectively transformed to furnish the pure cis-piperidine diol. nih.gov

The strategic placement of the hydroxyl groups in a cis relationship on the piperidine (B6355638) ring allows for stereocontrolled modifications, making it an attractive starting material for creating diverse and complex molecules. chemimpex.com Its bifunctional nature enables it to be incorporated into larger structures, introducing both the piperidine core and defined stereocenters in a single step.

The defined stereochemistry of this compound is instrumental in the asymmetric construction of complex organic molecules. The diol can be selectively protected and activated to allow for sequential reactions at different positions, thereby building molecular complexity in a controlled manner.

A notable application involves the divergent synthesis of various 3,5-dioxygenated piperidines. nih.govresearchgate.net Through enzyme- and ruthenium-catalyzed reactions, a mixture of diols can be efficiently converted to the cis-(3R,5S)-diacetate. nih.gov This intermediate serves as a branching point for further transformations, leading to either the cis-diol or the cis-(3R,5S)-hydroxy acetate. nih.gov Such strategies provide access to enantiomerically and diastereomerically pure 3,5-dioxygenated piperidines, which are valuable substructures in medicinal chemistry. nih.govresearchgate.net The ability to control the stereochemical outcome at two centers makes this building block highly valuable in the synthesis of chiral ligands, catalysts, and biologically active compounds where specific stereoisomers are required for desired activity. nih.gov

| Reaction | Key Reagents/Catalysts | Product | Stereoselectivity | Reference |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Enzyme (PS-C), Ruthenium complex | cis-(3R,5S)-diacetate | Excellent diastereoselectivity | nih.gov |

| Hydrolysis | Base (e.g., K2CO3) | This compound | N/A | nih.gov |

| Desymmetrization | Enzyme (PS-C) | cis-(3R,5S)-hydroxy acetate | High enantioselectivity | nih.gov |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While the direct use of this compound in well-known MCRs like the Ugi or Passerini reaction is not extensively documented in the provided search results, the piperidine scaffold itself is a common target of such reactions. organic-chemistry.orgnih.govresearchgate.netnih.gov MCRs are frequently employed to generate highly substituted piperidine rings. nih.gov The principles of MCRs, which emphasize efficiency and molecular diversity, are aligned with the use of versatile building blocks like this compound. The functional groups of the diol could potentially be modified to participate in MCRs, for example, by converting the hydroxyl groups into amines or carboxylic acids, thereby expanding its utility in combinatorial chemistry and the rapid synthesis of compound libraries.

Synthesis of Iminosugar Analogues and Glycomimetics

Iminosugars, also known as azasugars, are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. unimi.it This structural modification often leads to potent and selective inhibition of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism. nih.gov Consequently, iminosugars have significant therapeutic potential for treating a wide range of diseases, including diabetes, viral infections, and lysosomal storage disorders. unimi.it this compound serves as a valuable precursor for the synthesis of various iminosugar analogues and glycomimetics due to its inherent piperidine core and stereochemically defined hydroxyl groups.

The synthesis of polyhydroxylated piperidines is a central theme in the development of new glycosidase inhibitors. nih.gov Starting from precursors like this compound, chemists can introduce additional hydroxyl groups with controlled stereochemistry to mimic the structure of natural sugars. For example, synthetic strategies have been devised to access a variety of these azasugars, which are then evaluated for their inhibitory properties against specific glycosidases. nih.gov The development of novel synthetic routes to these compounds is of considerable interest, as many existing methods rely on lengthy carbohydrate-based approaches. lookchem.com The piperidine structure of this compound provides a direct entry to this class of compounds, bypassing the need to construct the heterocyclic ring.

A key example is the synthesis of 1-deoxynojirimycin (B1663644) (DNJ) isomers, which are potent glucosidase inhibitors. Synthetic routes starting from chiral cyanohydrins can lead to various stereoisomers of polyhydroxylated piperidines, demonstrating the modularity of these approaches. rug.nl

The inhibitory activity of iminosugars stems from their ability to mimic the natural carbohydrate substrate and, more importantly, the transition state of the enzymatic glycoside hydrolysis or transfer reaction. The protonated nitrogen atom at physiological pH mimics the charge of the oxocarbenium ion-like transition state, leading to strong binding in the enzyme's active site.

This compound provides a core scaffold for designing such mimics. By strategically modifying the diol and introducing other functional groups, researchers can create molecules that are tailored to inhibit specific enzymes. The design and synthesis of these glycomimetics are challenging but offer the potential for improved drug-like properties, such as enhanced stability and bioavailability, compared to their natural carbohydrate counterparts. unimi.it

| Iminosugar/Glycomimetic Class | Therapeutic Target | Significance | Reference |

| Polyhydroxylated Piperidines (Azasugars) | Glycosidases, Glycosyltransferases | Treatment of diabetes, viral infections, cancer, lysosomal storage diseases. | unimi.itnih.gov |

| 1-Deoxynojirimycin (DNJ) Isomers | α-Glucosidases | Potent inhibitors with therapeutic applications. | rug.nl |

| Isofagomine | β-Glucosidase | Potent glycosidase inhibitor. | lookchem.com |

Role in Natural Product Total Synthesis

The piperidine ring is a ubiquitous feature in a wide variety of alkaloids, many of which possess significant biological activity. nih.govresearchgate.netgla.ac.uk The enantioselective synthesis of these complex natural products often relies on the use of chiral building blocks to install the required stereocenters.

This compound and its derivatives are valuable intermediates in the total synthesis of such natural products. For instance, enantiopure cis- and trans-3,5-disubstituted piperidines, accessible from diol precursors, have been used in the synthesis of alkaloids like 20S- and 20R-15,20-dihydrocleavamine. nih.gov The ability to access both cis and trans isomers from a common synthetic route adds to the versatility of this approach. nih.gov

Furthermore, the bis-piperidine core is a defining feature of complex marine alkaloids like the haliclonacyclamines and arenosclerins, which are isolated from marine sponges and exhibit antiproliferative activities. nih.gov The synthesis of these tetracyclic bis-piperidine alkaloids (TcBPAs) requires precise control over the stereochemistry of the piperidine rings. Chiral synthons derived from molecules like this compound are crucial for constructing the conserved tetracyclic bis-(3-alkylpiperidine) skeleton of these natural products. nih.gov

Incorporation into Alkaloid Frameworks

The piperidine ring is a ubiquitous structural motif in a vast array of alkaloids, many of which exhibit significant physiological activity. The cis-3,5-dihydroxy substitution pattern offers a pre-installed functionality that can guide the stereoselective formation of more complex alkaloid skeletons. Synthetic chemists have leveraged this chiral synthon to access key intermediates for various alkaloid families.

One notable application is in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids. The hydroxyl groups can be used to direct further substitutions or to be converted into other functional groups, enabling the construction of the bicyclic core of these alkaloids. For instance, selective protection of one hydroxyl group followed by oxidation of the other can provide a keto-piperidine intermediate, which can then undergo intramolecular cyclization reactions to form the desired alkaloid framework.

The precise orientation of the hydroxyl groups in this compound can also influence the stereochemical outcome of reactions at other positions on the piperidine ring. This substrate-controlled diastereoselectivity is a powerful tool in the total synthesis of alkaloids where multiple stereocenters need to be set with high precision.

Synthesis of Bioactive Piperidine-Containing Natural Products

The utility of this compound extends to the total synthesis of a range of bioactive natural products containing the piperidine moiety. Its role as a chiral precursor allows for the efficient and stereocontrolled introduction of the piperidine core, significantly streamlining the synthetic route.

A prominent example is its application in the synthesis of dendrobatid alkaloids, a class of toxins isolated from the skin of poison dart frogs. These alkaloids often feature complex substitution patterns on the piperidine ring. By starting with this compound, synthetic chemists can exploit the existing stereocenters to build up the intricate side chains and additional ring systems characteristic of these natural products.

Furthermore, derivatives of this compound have been employed in the synthesis of various enzyme inhibitors. The hydroxyl groups can mimic the interactions of natural substrates with the active site of an enzyme, making piperidine-3,5-diol (B3367485) derivatives promising scaffolds for the development of novel therapeutic agents. The ability to modify the hydroxyl and amino groups allows for the fine-tuning of the molecule's binding affinity and selectivity.

| Natural Product Class | Synthetic Strategy Utilizing this compound |

| Indolizidine Alkaloids | Used as a chiral building block to construct the bicyclic core. |

| Quinolizidine Alkaloids | Serves as a precursor for key cyclization reactions. |

| Dendrobatid Alkaloids | Provides a stereochemically defined piperidine core for elaboration. |

| Enzyme Inhibitors | Acts as a scaffold for designing molecules that mimic natural substrates. |

Catalytic Applications in Asymmetric Transformations

In addition to its role as a structural component, the chiral framework of this compound has been harnessed in the development of novel catalysts for asymmetric transformations. By functionalizing the nitrogen atom and/or the hydroxyl groups with catalytically active moieties, researchers have created chiral ligands and organocatalysts that can induce high levels of enantioselectivity in a variety of chemical reactions.

Derivatives of this compound have been successfully employed as chiral ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the approach of the reactants and favors the formation of one enantiomer of the product over the other. These ligand-metal complexes have shown promise in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Moreover, the bifunctional nature of this compound, possessing both a basic nitrogen atom and acidic/hydrogen-bond donating hydroxyl groups, makes it an attractive scaffold for the design of organocatalysts. These catalysts can activate substrates through a combination of Brønsted acid/base interactions and hydrogen bonding, leading to highly enantioselective transformations without the need for a metal catalyst. Such organocatalysts have been applied to aldol (B89426) reactions, Michael additions, and Mannich reactions, demonstrating the versatility of the this compound framework in asymmetric catalysis.

| Catalytic Application | Role of this compound Derivative | Example Reactions |

| Metal-Catalyzed Asymmetric Synthesis | Chiral Ligand | Asymmetric Hydrogenation, Allylic Alkylation |

| Asymmetric Organocatalysis | Chiral Scaffold | Aldol Reaction, Michael Addition, Mannich Reaction |

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies

Exploration of Enzyme Inhibition Mechanisms

The hydroxylated piperidine (B6355638) structure, an iminosugar analogue, is particularly effective in mimicking the transition state of glycosidic bond cleavage, making it a prime candidate for the inhibition of glycosidase enzymes.

Derivatives of the core piperidine structure have demonstrated significant potential as glycosidase inhibitors, a class of compounds relevant for the treatment of metabolic disorders like type 2 diabetes. ijnrd.org Research into trihydroxypiperidines, which are structurally analogous to cis-piperidine-3,5-diol, has identified compounds with notable inhibitory activity.

A study on 3,4,5-trihydroxypiperidine stereoisomers revealed that N-alkylation plays a crucial role in enzyme inhibition. Specifically, the N-phenylethyl derivative of (3R,4R,5S)-piperidine-3,4,5-triol was found to be a good inhibitor of Fabrazyme, a form of α-galactosidase A, with a reported inhibition constant (Kᵢ) of 46 μM. nih.gov Interestingly, this inhibitory activity was significantly diminished or completely abolished when the aromatic N-phenylethyl group was removed or substituted with a non-aromatic alkyl chain, highlighting the importance of the substituent for effective enzyme interaction. nih.gov

Other investigations into more complex piperidine and piperazine (B1678402) derivatives have yielded highly potent α-glucosidase inhibitors. Certain chiral pyrimidinyl-piperazine carboxamide derivatives have exhibited IC₅₀ values in the low micromolar range (0.4–1.5 µM). researchgate.net Similarly, a piperazine-dithiocarbamate compound bearing a 4-chlorophenyl substitution was identified as a potent noncompetitive inhibitor of α-glucosidase with a Kᵢ value of 5.75 μM. nih.gov These findings underscore the piperidine scaffold's capacity to be tailored for potent enzyme inhibition.

| Compound Class | Specific Derivative Example | Target Enzyme | Inhibition Value (Kᵢ / IC₅₀) |

|---|---|---|---|

| Trihydroxypiperidines | N-Phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol | Fabrazyme (α-galactosidase A) | Kᵢ = 46 μM nih.gov |

| Piperazine-dithiocarbamates | Compound with 4-chlorophenyl substitution | α-Glucosidase | Kᵢ = 5.75 μM nih.gov |

| Pyrimidinyl-piperazine carboxamides | Various chiral derivatives | α-Glucosidase | IC₅₀ = 0.4–1.5 µM researchgate.net |

Understanding how piperidine-based inhibitors interact with the active sites of enzymes is crucial for rational drug design. The catalytic domain of α-glucosidase, for instance, contains a pocket with key amino acid residues such as Asp404, Asp518, Phe649, and His674 that are involved in substrate breakdown. brieflands.com

Molecular docking studies on various piperidine derivatives have elucidated their binding modes. For one pyridazine-triazole hybrid inhibitor, the triazole ring was found to be critical for forming hydrogen bonds with the Leu677 residue within the active pocket of α-glucosidase. nih.gov In a different context, the X-ray crystal structure of a human soluble epoxide hydrolase (sEH) inhibitor complex revealed that the piperidine moiety positions other parts of the molecule for optimal interaction. nih.gov Key residues in the sEH active site, Tyr383 and Tyr466, act as hydrogen bond donors to facilitate the enzymatic reaction, and inhibitors are designed to disrupt this process. nih.gov These studies demonstrate that the piperidine core acts as a rigid scaffold, orienting functional groups to engage in specific hydrogen bonding and hydrophobic interactions within an enzyme's active site.

Modulatory Activities on Biological Targets (Non-Clinical Contexts)

Beyond enzyme inhibition, the piperidine framework is integral to compounds that modulate other critical biological targets, including neurotransmitter transporters and proteases involved in the coagulation cascade.

The enhancement of GABA-ergic transmission through the inhibition of GABA transporters (GATs) is an established strategy for treating neurological disorders. nih.gov Piperidine derivatives have been central to the development of GAT inhibitors. The clinically used anticonvulsant tiagabine, which features a piperidine-related structure, functions by locking the GAT1 transporter in an inward-open conformation, thereby blocking the intracellular gate of the GABA release pathway and suppressing neurotransmitter reuptake. nih.gov

Research into bioisosteres of known GABA uptake inhibitors has led to the synthesis of novel piperidinyl-3-phosphinic acids. nih.gov In in vitro assays, piperidinyl-3-phosphinic acid and its N-(4,4-diphenyl-3-butenyl) derivative were identified as the first phosphinic acid-based inhibitors of GABA uptake. nih.gov Other studies have identified novel derivatives with inhibitory activity across multiple murine GABA transporter subtypes (mGAT1-4), demonstrating the potential for developing broad-spectrum or selective GABA uptake inhibitors based on the piperidine scaffold. researchgate.net

| Compound Class | Target | Activity (pIC₅₀) |

|---|---|---|

| 2-substituted-4-aminobutanoic acid derivative (Compound 18) researchgate.net | mGAT1 | 4.42 |

| mGAT2 | 4.93 | |

| mGAT3 | 5.07 | |

| mGAT4 | 4.99 |

Inhibition of Factor Xa (fXa), a key serine protease in the coagulation cascade, is a major strategy for developing modern anticoagulants. nih.gov Racemic cis-piperidine diamine derivatives have been identified as potent fXa inhibitors. researchgate.net Subsequent enantioselective synthesis and testing revealed that the therapeutic activity resides primarily in one enantiomer. The (-)-(3R,4S) enantiomers of these piperidine diamine derivatives showed approximately double the fXa inhibitory and anticoagulant activity compared to their corresponding cis racemates, confirming them as the active forms. semanticscholar.org Other classes, such as acylguanidine derivatives incorporating a 1-benzoylpiperidine-4-carboxylic acid moiety, have also yielded potent fXa inhibitors, with one compound demonstrating an IC₅₀ value of 6 nM. lookchem.com

| Compound Class | Specific Compound | Activity (IC₅₀) |

|---|---|---|

| Acylguanidines | 1-Benzoylpiperidine-4-carboxylic acid derivative | 6 nM lookchem.com |

| Piperidine Diamines semanticscholar.org | (-)-1A (Enantiomer) | Strong Inhibition |

| (±)-1A (Racemic cis) | ~50% activity of enantiomer |

Sigma receptors, particularly the sigma-1 (σ₁) subtype, are implicated in a variety of central nervous system disorders, making them attractive therapeutic targets. The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands. rsc.org Structure-activity relationship studies have shown that the piperidine moiety is often a key structural element for high affinity and selectivity. nih.govacs.org

A wide range of piperidine derivatives have been developed and tested for sigma receptor binding affinity. N-(phenoxyalkyl)piperidines have demonstrated high affinity for the σ₁ receptor, with N-[(4-chlorophenoxy)ethyl]piperidines showing Kᵢ values between 0.34 and 1.18 nM. uniba.it In another study, the introduction of a trifluoromethyl indazole moiety to a 4-hydroxypiperidine (B117109) scaffold resulted in the most potent σ₁ modulator in the series, with a Kᵢ of 0.7 nM and over 800-fold selectivity versus the D₄ dopamine (B1211576) receptor. chemrxiv.org

Pharmacophore models indicate that the basic nitrogen of the piperidine ring is crucial, forming a key electrostatic interaction with residue Glu172 in the σ₁ receptor binding site. chemrxiv.org Comparative studies have also shown that replacing a piperazine ring with a piperidine ring can dramatically increase affinity for the σ₁ receptor, sometimes by several orders of magnitude, cementing its role as a preferred scaffold for targeting this receptor. nih.govacs.org

| Compound Class | Specific Derivative Example | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|---|

| Piperidine/Piperazine derivative | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ | 3.2 nM rsc.org |

| N-(Phenoxyalkyl)piperidines | N-[(4-chlorophenoxy)ethyl]piperidines | σ₁ | 0.34–1.18 nM uniba.it |

| 4-Hydroxypiperidine derivative | Trifluoromethyl indazole analog | σ₁ | 0.7 nM chemrxiv.org |

| D₄ | 580 nM chemrxiv.org | ||

| Piperidine vs. Piperazine Analogs nih.gov | Compound 5 (Piperidine) | σ₁ | 3.64 nM |

| Compound 4 (Piperazine) | σ₁ | 1531 nM |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The this compound scaffold serves as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Its rigid, chair-like conformation pre-organizes the two hydroxyl groups in a specific spatial relationship, making it an attractive template for probing interactions with biological targets. Structure-Activity Relationship (SAR) studies on derivatives of this core structure are crucial for understanding how modifications to the molecule affect its biological activity, potency, and selectivity. These studies typically involve systematic alterations at the hydroxyl groups, the piperidine nitrogen, and other positions on the ring to map the pharmacophore and optimize ligand-target interactions.

The cis-configuration places both hydroxyl groups on the same face of the piperidine ring. This arrangement can be crucial for chelating metal ions in an enzyme's active site or for forming simultaneous hydrogen bonds with adjacent amino acid residues on a receptor. In contrast, the trans-isomer presents the hydroxyl groups on opposite faces, leading to a completely different vector for target interaction.

Studies on analogous structures have consistently demonstrated the pivotal role of this stereochemical relationship. For instance, in research on 3,5-diamino-piperidine derivatives, which are structural analogs of the diol, the cis-orientation of the amino groups was found to be essential for mimicking the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycoside antibiotics and inhibiting bacterial translation. nih.gov Altering this spatial orientation or removing one of the amino groups led to a complete loss of activity. nih.gov Similarly, investigations into other chiral piperidine scaffolds have shown that stereochemistry can significantly enhance biological activities and selectivity. researchgate.net The specific arrangement of functional groups is a key factor that can dictate the potency and efficacy of a drug candidate. unimi.itnih.gov

The table below summarizes the importance of stereoisomerism in piperidine derivatives based on findings from related compound series.

| Stereochemical Feature | Impact on Biological Activity | Rationale | Source |

| cis vs. trans Isomerism | The cis isomer often displays significantly different (and frequently higher) activity compared to the trans isomer. | The relative spatial orientation of the 3- and 5-substituents determines the ability to form specific, simultaneous interactions with a biological target. | nih.gov |

| Enantioselectivity | Pure enantiomers can have vastly different potencies and effects. | Biological targets (e.g., enzymes, receptors) are chiral and will interact preferentially with one enantiomer over the other. | mdpi.comresearchgate.net |

| Conformational Rigidity | The piperidine ring's chair conformation locks substituents into defined axial/equatorial positions. | This pre-organization reduces the entropic penalty of binding, potentially increasing binding affinity. | researchgate.net |

Systematic modification of the this compound core is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies explore substitutions at three primary locations: the C3 and C5 hydroxyl groups, the piperidine nitrogen (N1), and other positions on the carbon ring.

Modifications at C3 and C5: The hydroxyl groups are primary points for hydrogen bonding. Their modification can profoundly impact target affinity.

Replacement: Replacing the hydroxyl groups with other hydrogen-bonding moieties, such as amines (as in the 3,5-diamino-piperidine analogs), can change the compound's basicity and interaction profile, potentially leading to new biological activities like antibacterial translation inhibition. nih.gov

Derivatization: Converting the hydroxyls into ethers or esters can modulate lipophilicity, which affects cell permeability and metabolic stability. O-substituted derivatives of related sulfonamides bearing a piperidine nucleus have shown promising activity against enzymes like butyrylcholinesterase. nih.gov

Modifications at the Piperidine Nitrogen (N1): The nitrogen atom is a common site for modification to alter a compound's properties.

N-Alkylation/Arylation: Adding alkyl or aralkyl groups to the nitrogen can introduce hydrophobic interactions with the target protein. In studies of piperidine-3-carboxamides, N-alkylation with long chains (e.g., decyl) or aralkyl groups led to potent antiplatelet activity, suggesting that these groups interact with a hydrophobic region of the target. nih.gov

N-Acylation: The introduction of an acryloyl group on the piperidine nitrogen in 3,5-bis(arylidene)-4-piperidones resulted in a significant increase in cytotoxicity compared to the non-acylated parent compounds. researchgate.net

Modifications on the Piperidine Ring: Adding substituents to other positions on the ring can introduce steric hindrance or new interaction points. However, this can also be detrimental. For certain platelet aggregation inhibitors based on a piperidine-3-carboxamide core, additional substitution at the 2- or 5-positions led to a decline in activity, indicating that these positions may be sterically constrained within the binding site. nih.gov

The following table details how different substitutions on the piperidine scaffold can influence biological outcomes, based on studies of various piperidine derivatives.

| Substitution Site | Type of Variation | Observed Effect on Activity | Example Class | Source |

| C3/C5 Hydroxyls | Replacement with amino groups | Conferred antibacterial activity by mimicking aminoglycosides. | 3,5-Diamino-piperidines | nih.gov |

| C3/C5 Hydroxyls | O-alkylation/O-acylation | Modulated enzyme inhibitory activity (e.g., against cholinesterases). | 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine derivatives | nih.gov |

| N1 Nitrogen | N-alkylation (long chain) | Increased antiplatelet aggregation activity. | Piperidine-3-carboxamides | nih.gov |

| N1 Nitrogen | N-acylation (acryloyl) | Significantly enhanced cytotoxicity. | 3,5-Bis(arylidene)-4-piperidones | researchgate.net |

| C2/C6 Positions | Alkyl or aryl substitution | Often leads to a decline in activity for 3,5-disubstituted cores. | Piperidine-3-carboxamides | nih.gov |

The this compound scaffold is more than just a template; it embodies several key principles of modern ligand design that make it a privileged structure in drug discovery.